molecular formula C8H8N2O3 B7721490 3-(N'-Hydroxyamidino)benzoic acid

3-(N'-Hydroxyamidino)benzoic acid

Cat. No. B7721490
M. Wt: 180.16 g/mol
InChI Key: LJCLPFBIVUPTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08981084B2

Procedure details

8-Hydroxyquinoline (5 mg, 0.03 mmol) was added to a solution of 3-cyanobenzoic acid (1 g, 6.8 mmol) in 50 mL ethanol. To this reaction mixture were added first hydroxylamine hydrochloric acid (950 mg, 13.6 mmol) in water (8 mL) followed by sodium carbonate (1.2 g, 10.9 mmol) in water (12 mL). The mixture was heated to reflux for 4 h. After removal of ethanol under reduced pressure, the residue was diluted with water, and the aqueous solution was acidified with 10% HCl to pH˜3. The white precipitate was filtrated, washed with water and acetone and then dried under reduced pressure to afford compound 3-(N′-hydroxycarbamimidoyl)benzoic acid (1 g, yield 82%): 1H NMR (400 MHz, CDCl3) δ 13.03 (br s, 1H), 9.76 (s, 1H), 8.27-8.26 (m, 1H), 7.95-7.89 (m, 2H), 7.53 (t, J=7.8 Hz, 1H), 5.94 (br s, 2H). MS (ESI) m/z: Calculated for C8H8N2O3: 180.05. found: 180.9 (M+H)+.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].Cl.[NH2:13][OH:14].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.O.OC1C=CC=C2C=1N=CC=C2>[OH:14][N:13]=[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])[NH2:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mg
Type
catalyst
Smiles
OC=1C=CC=C2C=CC=NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removal of ethanol under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtrated
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.